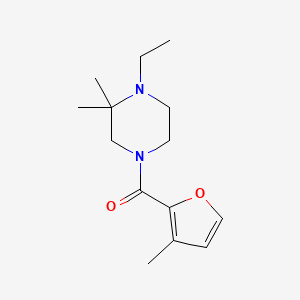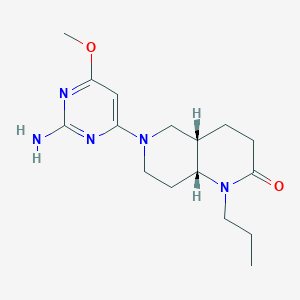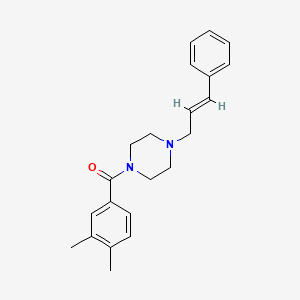![molecular formula C20H17N5O B5302001 4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5302001.png)
4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide, also known as PAPB, is a novel small molecule that has gained attention for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide involves the inhibition of ion channels and the disruption of cellular signaling pathways. This compound has been shown to specifically target certain ion channels such as the voltage-gated sodium channel, which is involved in the generation of action potentials in neurons. By inhibiting the activity of these channels, this compound can alter neuronal excitability and reduce the occurrence of seizures. Additionally, this compound has been shown to disrupt cellular signaling pathways that are involved in the growth and survival of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ion channels, the disruption of cellular signaling pathways, and the induction of cell death in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could potentially be used to treat oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide in lab experiments is its specificity for certain ion channels and cellular signaling pathways, which allows for targeted manipulation of these systems. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, one limitation of using this compound in lab experiments is its relatively high cost and limited availability, which could hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the use of 4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide in scientific research. One potential direction is the development of new drug therapies for epilepsy and other neurological disorders based on the inhibition of ion channels. Additionally, this compound could be used in the development of new cancer therapies that target specific cellular signaling pathways. Finally, further investigation into the antioxidant properties of this compound could lead to the development of new treatments for oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide involves a multi-step process that includes the coupling of pyridine and pyrrole rings with a benzamide moiety. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide has shown potential as a tool for scientific research in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of certain ion channels in the brain, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been used in drug discovery to identify new drug targets and to test the efficacy of potential drug candidates.
Propiedades
IUPAC Name |
4-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-19(26)15-5-3-14(4-6-15)17-10-18(25-20-16(17)7-9-23-20)24-12-13-2-1-8-22-11-13/h1-11H,12H2,(H2,21,26)(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGKVPDNBQZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)


![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
![6-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5301952.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide dihydrochloride](/img/structure/B5301964.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)

![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5301996.png)
![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)
